methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-phenyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
- Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
- Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position of the pyrazole ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H12N2O4/c1-3-12-7(4-5-11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
DCVPGONDTOGDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OC |
Origin of Product |
United States |
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